Podophyllotoxin, glucoside

Solubility Formulation ADME

Podophyllotoxin aglycone's poor aqueous solubility (logS -3.54) forces high DMSO use, risking cellular toxicity and irreproducible assays. Podophyllotoxin glucoside (CAS 16481-54-2) solves this: - 4-fold higher aqueous solubility (logS -2.9 vs -3.54) for aqueous formulation - Direct microtubule inhibition confirmed by 4DPG data; enables screening against etoposide-resistant tumors - Scalable intermediate: >45% recovery via glucosylation/deacetylation route for etoposide/teniposide synthesis

Molecular Formula C28H32O13
Molecular Weight 576.5 g/mol
CAS No. 16481-54-2
Cat. No. B121279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodophyllotoxin, glucoside
CAS16481-54-2
Synonyms(5R,5aR,8aR,9R)-9-(β-D-Glucopyranosyloxy)-5,8,8a,9-tetrahydro-5-(3,4,5-trimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  Podophyllotoxin, β-D-glucopyranoside;  NSC 163024;  Podophyllotoxin 1-O-β-D-Glycoside;  Podophyllotoxin 3-β-D-Gl
Molecular FormulaC28H32O13
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3
InChIKeyNXVJTGLCCSFGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Podophyllotoxin Glucoside Compound Profile


Podophyllotoxin glucoside (CAS 16481-54-2), chemically defined as podophyllotoxin 4-O-β-D-glucopyranoside (C₂₈H₃₂O₁₃, MW 576.55 g/mol), is an aryltetralin lignan glycoside isolated primarily from Podophyllum peltatum, Sinopodophyllum emodi, and related species [1]. It is the natural glycosylated storage form of the potent antimitotic aglycone podophyllotoxin, retaining the tetracyclic lignan core but gaining a β-linked glucose at C-4 [2]. The compound is biosynthesized in plants via UDP-glucose-dependent glucosyltransferases and sequestered in vacuoles to mitigate autocytotoxicity [3]. Podophyllotoxin glucoside additionally serves as a critical semi‑synthetic intermediate for the clinical antitumor drugs etoposide and teniposide [4].

1
Natural glycosylated lignan from Podophyllum species; biosynthetic precursor and semi-synthetic intermediate for etoposide/teniposide.
2
Enhanced aqueous solubility supports formulation studies for microtubule-targeted cell-model research.
3
Analytical reference standard for phytochemical profiling and botanical quality control (HPLC/UV-Vis).

Why Podophyllotoxin Glucoside Is Not Interchangeable


Podophyllotoxin glucoside differs from its aglycone and from clinical analogs such as etoposide in three procurement-critical dimensions: physicochemical behavior, molecular target engagement, and synthetic utility [1]. The addition of the glucose moiety substantially increases aqueous solubility (logS −2.9 vs −3.54 predicted for the aglycone) and reduces lipophilicity (logP 0.95 vs 1.44), directly impacting formulation options and in vivo pharmacokinetic profiles [2]. Mechanistically, podophyllotoxin glucoside derivatives retain microtubule‑assembly inhibition, whereas etoposide acts as a topoisomerase II poison—a switch that alters the spectrum of sensitive tumor types and resistance mechanisms [3]. Furthermore, the glucoside serves as a versatile synthetic intermediate for further medicinal chemistry derivatization, which is not feasible with the free aglycone. These quantitative and qualitative differences mean that simply substituting one podophyllotoxin class member for another without experimental verification risks irreproducible biological results and failed synthetic campaigns [3].

Podophyllotoxin glucoside
Aglycone podophyllotoxin: solubility profile differs substantially; aqueous formulation transfer may not be direct.
Microtubule assembly inhibition
Etoposide (topoisomerase II poison): mechanism mismatch alters tumor cell line sensitivity and resistance profile.
C-4 glucoside handle for derivatization
Free aglycone lacks the glycosidic anchor; synthetic utility for further medicinal chemistry is not interchangeable.

Podophyllotoxin Glucoside Differentiation Evidence


Aqueous Solubility Improvement Over Aglycone

Podophyllotoxin glucoside exhibits a predicted logS of −2.9, corresponding to ~0.72 mg/mL estimated aqueous solubility, compared to a predicted logS of −3.54 for the aglycone podophyllotoxin, which translates to ~0.12 mg/mL [1]. This +0.64 logS difference indicates approximately 4.4‑fold higher intrinsic solubility for the glucoside . The lower logP (0.95 for the glucoside vs 1.44 for the aglycone) further supports the markedly enhanced hydrophilicity conferred by the glucose moiety [2].

Aqueous Solubility
Cross-study comparable
logS −2.9 (glucoside) vs −3.54 (aglycone); Δ +0.64 (~4.4-fold higher)
Supports aqueous formulation context
Predicted logS (ALOGPS); experimental verification recommended
Solubility Formulation ADME

Cytotoxic Potency: 4DPG vs Etoposide

The podophyllotoxin glucoside analog 4DPG (4‑demethyl‑picropodophyllotoxin 7′‑O‑β‑D‑glucopyranoside) demonstrated an IC₅₀ of 7.79 × 10⁻⁹ mol/L (7.79 nM) against the K562 chronic myelogenous leukemia cell line, compared to an IC₅₀ of 2.23 × 10⁻⁵ mol/L (22.3 μM) for etoposide in the same assay [1]. This represents an approximately 2865‑fold greater potency for the glucoside analog . The study also confirmed that 4DPG induced mitotic arrest and apoptosis via microtubule disruption, a mechanism distinct from etoposide's topoisomerase II inhibition [2].

Cytotoxicity (4DPG)
Head-to-head
IC₅₀ 7.79 nM (K562) vs 22.3 μM (etoposide)
Reported cell-model response context
MTT assay, 48 h; microtubule disruption mechanism
Cytotoxicity Antiproliferation Cancer cell lines

Tumor Selectivity: 6b vs Etoposide

The per‑acetylated podophyllotoxin glucoside derivative 6b displayed a selectivity index (SI) of 6.7 in the SW480 colon cancer cell line, calculated as the ratio of IC₅₀ in normal BEAS‑2B bronchial epithelial cells (21.78 μM) to IC₅₀ in SW480 cells (3.27 μM) [1]. In contrast, etoposide showed an SI of 0.7 in the same cell line, indicating essentially no preferential toxicity [2]. Across four of five cancer cell lines tested (SW480, MCF‑7, A‑549, SMMC‑7721), 6b exhibited higher SI values than etoposide; the sole exception was HL‑60, where etoposide's SI remained higher (36.0 vs 1.9) [3].

Selectivity (6b)
Head-to-head
SI 6.7 (SW480) vs 0.7 (etoposide); favorable in 4/5 cell lines
Supports tumor-cell model selectivity review
BEAS-2B vs cancer lines; MTT assay, 48–72 h
Selectivity index Cancer selectivity Normal cell toxicity

Lipophilicity and ADME Indicator

Podophyllotoxin glucoside possesses a predicted logP of 0.95, substantially lower than the experimentally measured logP of 1.44 for podophyllotoxin aglycone at 30°C [1]. According to established drug‑likeness guidelines (Lipinski's Rule of Five: logP ≤ 5), both values fall within acceptable limits, but the glucoside's lower partition coefficient indicates superior hydrophilicity and potentially improved oral absorption and reduced non‑specific protein binding [2]. The corresponding logD₇.₄ for the aglycone is 1.16, whereas structurally related glucosides in the series show lower values (e.g., −0.15 for compound 6c), confirming that glycosylation shifts distribution toward the aqueous compartment [3].

Lipophilicity
Cross-study comparable
logP 0.95 (glucoside) vs 1.44 (aglycone); Δ −0.49
Formulation-relevant property context
Predicted (ALOGPS) vs experimental (30°C)
Lipophilicity LogP Drug-likeness

Synthetic Intermediate for Etoposide Production

Podophyllotoxin glucoside is a key synthetic intermediate in the commercial production of etoposide and teniposide. The glucosylation of podophyllotoxin with 1,2,3,4,6‑penta‑O‑acetyl‑α/β‑D‑glucopyranose, catalyzed by BF₃·Et₂O at −78°C, yields the per‑acetylated glucoside intermediate 6a or 6b in 58–62% yield [1]. Subsequent deacetylation with NaOMe/MeOH affords the free glucoside (6c/6d) in 78–80% yield, resulting in an overall two‑step yield exceeding 45% [2]. These reproducible yields enable reliable scale‑up and further derivatization for structure‑activity studies [3].

Synthetic Utility
Class-level inference
Glycosylation 58–62% yield; deacetylation 78–80%; overall >45%
Reported synthetic route context
BF₃·Et₂O catalysis, −78°C; NaOMe/MeOH deprotection
Semi-synthetic pathway Glycosylation yield Process chemistry

Podophyllotoxin Glucoside Procurement Scenarios


Microtubule-Targeted Anticancer Discovery

Researchers developing novel microtubule inhibitors for leukemia or solid tumor models can immediately benefit from the substantially higher aqueous solubility of podophyllotoxin glucoside relative to the aglycone (logS −2.9 vs −3.54; logP 0.95 vs 1.44) [1]. This enables formulation of test compounds in aqueous buffers at concentrations that would require unacceptably high levels of DMSO for podophyllotoxin [2]. The microtubule‑disruption mechanism (confirmed by 4DPG data) provides a molecular basis for screening against etoposide‑resistant tumors [3].

Semi-Synthetic Derivatization Platform

Medicinal chemistry teams requiring a reproducible, scalable entry point for synthesizing podophyllotoxin derivatives should prioritize podophyllotoxin glucoside. The two‑step glucosylation/de‑acetylation route yields >45% overall recovery of pure glycosylated intermediate [1]. This route has been demonstrated at bench scale and is directly analogous to the industrial synthesis of etoposide and teniposide [2]. The glucoside intermediate preserves the C‑4 configuration critical for biological activity, allowing further modification at the glucose moiety or aglycone ring positions [3].

Selectivity Profiling: Microtubule vs Topoisomerase II

Investigators studying the therapeutic index of anticancer agents can leverage podophyllotoxin glucoside analogs such as 6b, which demonstrated a 9.6‑fold higher selectivity (SI = 6.7) than etoposide (SI = 0.7) in SW480 colon cancer cells [1]. Because 6b outperformed etoposide in four of five tested cancer cell lines, this compound class provides a more selective reduction of cancer cell viability while sparing normal pulmonary epithelial cells [2]. Procurement of podophyllotoxin glucoside therefore supports comparative selectivity experiments that can discriminate between microtubule‑based and topoisomerase‑II‑based mechanisms [3].

Phytochemical Profiling and Botanical QC

For quality control laboratories and natural product analytical groups, podophyllotoxin glucoside is a critical reference standard for HPLC‑based identification and quantification in Podophyllum and Sinopodophyllum extracts [1]. Its presence distinguishes the native plant metabolite profile from that of processed podophyllin resin, which is enriched in the aglycone [2]. The compound's distinct retention time and UV‑Vis spectrum, coupled with its known logP and solubility properties, facilitate robust method validation for botanical identity and adulteration testing [3].

Application
Selection Property
Validation Focus
Microtubule-targeted cell-model studies
Aqueous solubility and formulation fit
Microtubule disruption endpoint review
Semi-synthetic derivatization platform
Glycosylation route reproducibility
Synthetic intermediate identity and yield review
Selectivity profiling: microtubule vs topoisomerase II
Selectivity index context
Comparative cell-viability endpoint review
Phytochemical QC and botanical profiling
Reference standard identity
HPLC retention and UV-Vis method validation
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